molecular formula C13H15ClO3 B8348573 Ethyl 3-oxo-5-[3-chlorophenyl]pentanoate

Ethyl 3-oxo-5-[3-chlorophenyl]pentanoate

Cat. No. B8348573
M. Wt: 254.71 g/mol
InChI Key: DGUJRYUPEHVBCB-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-5-[3-chlorophenyl]pentanoate is a useful research compound. Its molecular formula is C13H15ClO3 and its molecular weight is 254.71 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C13H15ClO3

Molecular Weight

254.71 g/mol

IUPAC Name

ethyl 5-(3-chlorophenyl)-3-oxopentanoate

InChI

InChI=1S/C13H15ClO3/c1-2-17-13(16)9-12(15)7-6-10-4-3-5-11(14)8-10/h3-5,8H,2,6-7,9H2,1H3

InChI Key

DGUJRYUPEHVBCB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CCC1=CC(=CC=C1)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of LDA (2.0M solution in heptanes/tetrahydrofuran/ethylbenzene, 500 ml) in tetrahydrofuran (2 L) at 0° C. was added ethyl acetoacetate (62 ml). After 40 min 3-chlorobenzyl bromide (100 g) was added dropwise and the mixture was stirred at 0° C. for 1 hour. The reaction mixture was acidified with 2N HCl and the organic phase was concentrated under reduced pressure. The residue was dissolved in ethyl acetate and washed with water and brine, dried (MgSO4) and evaporated. Purification was by chromatography eluting with 5-10% ethyl acetate in isohexane.
Name
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500 mL
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reactant
Reaction Step One
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62 mL
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reactant
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2 L
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solvent
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100 g
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

Ethyl acetoacetate (78.6 g, 0.6 mole) was added to a slurry of sodium hydride (20.8 g of 75% dispersion in oil, 0.65 mole) in dry THF at 0° C. under nitrogen followed by addition of n-butyl lithium (390 ml, 1.6 M in hexane, 0.63 mole) by the method given in Description 1(a). 3-Chlorobenzyl chloride (100 g, 0.62 mole) was added and after work-up and purification by vacuum distillation the required product was obtained as a very pale yellowish green oil (97.3 g, 64%), δ(CDCl3) 7.3-6.9 (4H, m), 4.18 (2H, q, J=7 Hz), 3.42 (2H, s), 2.88 (4H, s), and 1.27 (3H, t, J=7 Hz).
Quantity
78.6 g
Type
reactant
Reaction Step One
Quantity
20.8 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
solvent
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390 mL
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reactant
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[Compound]
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1(a)
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0 (± 1) mol
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reactant
Reaction Step Three
Quantity
100 g
Type
reactant
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Yield
64%

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